molecular formula C15H11FN2O B2911702 4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine CAS No. 1092286-97-9

4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine

Cat. No.: B2911702
CAS No.: 1092286-97-9
M. Wt: 254.264
InChI Key: YBVBCRBIGNJLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The structure suggests that it might have interesting chemical properties due to the presence of the oxazole ring and the fluorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a similar process . The fluorophenyl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, along with the attached phenyl and fluorophenyl groups . The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

As an oxazole derivative, this compound could potentially participate in a variety of chemical reactions. For example, oxazoles can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atom or the carbon atoms of the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the oxazole ring and the fluorophenyl group. For example, the electronegativity of the fluorine atom could influence the compound’s reactivity and polarity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific chemical structure and the context in which it is used. For example, if this compound were used as a ligand in a metal complex, its mechanism of action would involve coordination to the metal center .

Safety and Hazards

Like many chemical compounds, this substance could potentially pose hazards related to flammability, reactivity, and toxicity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .

Future Directions

The study and application of oxazole derivatives is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and coordination chemistry . The specific compound “4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine” could potentially be of interest in these or other areas, depending on its specific properties and reactivity.

Properties

IUPAC Name

4-(4-fluorophenyl)-3-phenyl-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-12-8-6-10(7-9-12)13-14(18-19-15(13)17)11-4-2-1-3-5-11/h1-9H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVBCRBIGNJLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.